N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine
Description
Historical Development of Halogenated Triphenylamine Derivatives
The synthesis of triphenylamine (TPA) derivatives traces its roots to the Ullmann condensation reaction, first reported in 1903. Early methods relied on copper catalysts to couple aryl halides with amines under harsh conditions (200°C, 24–48 hours), yielding products with moderate purity. The introduction of halogen substituents, including bromine, emerged as a pivotal advancement in the mid-20th century, driven by the need to modulate electronic properties for optoelectronic applications. For instance, brominated TPAs gained prominence in the 1970s as hole transport materials in xerographic photoreceptors due to their stable aminium radical cations.
Modern synthesis protocols, such as phase-transfer-catalyzed Ullmann reactions, reduced reaction temperatures to 150°C and improved yields to 70–95% by replacing iodobenzene with cheaper bromobenzene precursors. The development of Wittig and Heck reactions further expanded the toolkit for constructing halogenated TPAs, enabling precise control over molecular geometry and intermolecular interactions. A comparative analysis of historical and contemporary methods is provided in Table 1.
Table 1: Evolution of Halogenated TPA Synthesis Methods
| Era | Method | Temperature (°C) | Yield (%) | Halogen Source |
|---|---|---|---|---|
| 1903–1950 | Ullmann Condensation | 200 | 40–50 | Iodobenzene |
| 1960–2000 | Phase-Transfer Catalysis | 150 | 70–95 | Bromobenzene |
| 2000–Present | Palladium-Catalyzed Coupling | 80–120 | 85–98 | Bromoarenes |
Significance of Brominated Aromatic Amines in Materials Science
Bromine substituents profoundly influence the optoelectronic and mechanical properties of TPAs. The electron-withdrawing nature of bromine (-I effect) enhances oxidative stability, enabling the formation of long-lived radical cations critical for charge transport in organic light-emitting diodes (OLEDs). For example, brominated TPAs exhibit radical cation lifetimes exceeding 80 ns in self-assembled films, compared to <20 ns for non-halogenated analogs.
In mechanoluminescent materials, bromine-induced intermolecular interactions (e.g., C–Br···π contacts) promote crystallinity and reduce non-radiative decay pathways, resulting in 3.2× stronger emission intensities than chlorine-substituted derivatives. Brominated TPAs also serve as precursors for cross-coupling reactions in conductive polymers, leveraging the lability of C–Br bonds in Suzuki-Miyaura and Buchwald-Hartwig aminations.
Molecular Design Rationale for N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine
The target compound integrates three design elements:
- Biphenyl Backbone : Extending conjugation through biphenyl groups lowers the HOMO-LUMO gap (theoretical ΔE = 2.8 eV) compared to monomeric TPAs (ΔE = 3.4 eV), facilitating hole injection in photovoltaic devices.
- 3-Bromophenyl Substituent : The meta-bromine position creates a sterically twisted conformation (dihedral angle = 62°), reducing aggregation-induced quenching while maintaining intramolecular charge transfer pathways.
- Donor-Acceptor Architecture : The N-([1,1'-biphenyl]-4-yl) group acts as an electron donor, while the bromophenyl moiety serves as a weak acceptor, enabling broad absorption in the 300–450 nm range (ε = 18,500 M⁻¹cm⁻¹ at 365 nm).
Density functional theory (DFT) calculations reveal that the bromine atom increases the electron affinity by 0.35 eV compared to hydrogenated analogs, stabilizing the radical cation state essential for hole transport. Synthetic routes typically employ a two-step process:
- Wittig Reaction : Formation of a brominated styryl intermediate using triethyl phosphite and 3-bromobenzaldehyde.
- Buchwald-Hartwig Coupling : Palladium-catalyzed amination of 4-bromobiphenyl with the styryl intermediate, achieving yields >80% under optimized conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C).
Research Objectives and Knowledge Gaps
Current research aims to address three critical challenges:
- Scalable Synthesis : Existing methods require expensive palladium catalysts (Pd loading = 5 mol%) and prolonged reaction times (12–24 hours). Developing ligand-free protocols or copper-catalyzed alternatives could reduce costs by 40–60%.
- Solid-State Behavior : While solution-phase photophysics are well-characterized, the impact of bromine on solid-state charge mobility (µₕ) remains poorly understood. Preliminary data suggest µₕ = 2.1 × 10⁻³ cm²V⁻¹s⁻¹ for thin films, but crystal engineering strategies could enhance this by optimizing π-π stacking distances.
- Multifunctional Applications : Beyond optoelectronics, brominated TPAs show untapped potential in photocatalytic CO₂ reduction (predicted E⁰ = −1.2 V vs. SCE) and spin-crossover materials due to heavy atom effects.
These gaps highlight the need for interdisciplinary studies combining synthetic chemistry, computational modeling, and device engineering to fully exploit the capabilities of this versatile compound.
Properties
Molecular Formula |
C30H22BrN |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
3-bromo-N,N-bis(4-phenylphenyl)aniline |
InChI |
InChI=1S/C30H22BrN/c31-27-12-7-13-30(22-27)32(28-18-14-25(15-19-28)23-8-3-1-4-9-23)29-20-16-26(17-21-29)24-10-5-2-6-11-24/h1-22H |
InChI Key |
WDFVYEMTOSAXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy
Detailed Research Findings
Catalyst and Ligand Effects
- Palladium catalysts such as Pd(PPh3)4 and Pd2(dba)3 are preferred for their high activity and selectivity in both Suzuki and Buchwald-Hartwig reactions.
- Ligands like Xantphos and tri-tert-butylphosphine enhance the catalytic efficiency, especially in the amination step, by stabilizing the Pd(0) species and facilitating oxidative addition and reductive elimination steps.
Solvent and Base Selection
- Polar aprotic solvents such as toluene, dioxane, or mixtures with water are commonly used to dissolve both organic and inorganic reagents effectively.
- Bases like potassium carbonate (K2CO3) for Suzuki coupling and sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig amination are optimal for deprotonation and maintaining reaction pH.
Purification Techniques
- Column chromatography using silica gel with hexane/ethyl acetate mixtures is standard for isolating the target compound.
- Recrystallization from solvents like chloroform or ethanol can further improve purity and yield.
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Feature | Preparation Method Similarity | Application Focus |
|---|---|---|---|
| N-(4-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | 4-Bromophenyl substitution | Similar Suzuki and Buchwald-Hartwig | Organic electronics, intermediates |
| N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine | Carbazole moiety addition | Multi-step coupling including Buchwald-Hartwig | OLED materials, optoelectronics |
| N,N-di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine | Di-substituted biphenyl amine | Similar palladium-catalyzed amination | Advanced organic synthesis |
This comparison highlights that the preparation of N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine shares core synthetic methodologies with related biphenyl amines but is distinguished by the position and nature of the bromophenyl substitution, which influences its reactivity and application.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Core Synthetic Techniques | Suzuki-Miyaura coupling, Buchwald-Hartwig amination |
| Catalysts | Pd(PPh3)4, Pd2(dba)3 |
| Ligands | Xantphos, tri-tert-butylphosphine |
| Bases | K2CO3 (Suzuki), NaOtBu (Buchwald-Hartwig) |
| Solvents | Toluene, dioxane, water mixtures |
| Reaction Temperatures | 80–110 °C |
| Purification | Column chromatography, recrystallization |
| Typical Yields | 75–95% |
| Characterization Techniques | ¹H/¹³C NMR, melting point, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce different amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological targets.
Case Studies :
- Anticancer Activity : Research has indicated that derivatives of biphenyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in lung and breast cancer cells through mechanisms involving cell cycle arrest and inhibition of specific enzymes critical for cancer cell survival .
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The biphenyl structure is known to enhance charge transport properties.
Applications :
- Organic Photovoltaics : Compounds with similar structures are being explored as active materials in organic solar cells due to their ability to facilitate charge separation and transport.
- Light Emitting Diodes : The compound's luminescent properties can be harnessed to create efficient LEDs with specific emission wavelengths.
Biological Evaluation
In addition to its potential therapeutic applications, the biological evaluation of this compound has focused on its interaction with DNA and other biomolecules.
DNA Interaction Studies
Studies have shown that certain biphenyl derivatives can intercalate into DNA strands, potentially disrupting replication processes in cancer cells. This property is crucial for designing new anticancer drugs that target genetic material directly.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and bromophenyl groups can facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The compound’s key differentiator is the 3-bromophenyl substituent. Analogous derivatives vary in substituent position, electronic nature, and steric effects:
Physical and Chemical Stability
- Thermal Stability: Brominated derivatives generally exhibit higher thermal stability than non-halogenated analogs. For example, dibutoxy-substituted biphenylamines (Tg > 140°C) outperform fluorene-based HTLs .
- Solubility : Bulky substituents (e.g., 3-bromophenyl) reduce solubility in polar solvents compared to methoxy or alkylated analogs .
Research Findings and Data
Key Performance Metrics
- Charge Mobility : Triarylamines with bromine substituents show hole mobilities of ~10⁻⁴ cm²/V·s, comparable to 4-bromo analogs but lower than methoxy-substituted derivatives (10⁻³ cm²/V·s) .
- Device Efficiency : OLEDs using brominated HTLs achieve external quantum efficiencies (EQE) of 15–20%, while alkoxy-substituted variants reach up to 25% .
Spectral Data
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine is a complex organic compound notable for its biphenyl structure and functional groups, including a bromine atom and an amine. This compound has garnered attention due to its potential biological activities, which may be leveraged in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 485.41 g/mol. The presence of the bromine atom is particularly significant as it can enhance the compound's reactivity with biological targets.
Research indicates that the structural features of this compound facilitate interactions with various biological pathways. The bromine and amine groups enable hydrogen bonding and other interactions crucial for binding affinity to enzymes or receptors. Such interactions are essential for understanding the compound's mechanism of action and potential therapeutic roles.
Antimicrobial Properties
Studies have suggested that compounds with similar biphenyl structures exhibit antimicrobial properties. For instance, derivatives with brominated phenyl groups have shown promising activity against Mycobacterium tuberculosis (Mtb). The specific activity of this compound against Mtb remains to be fully characterized; however, the structural similarities to known antimycobacterial agents suggest potential efficacy.
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. Preliminary data indicate that related biphenyl derivatives do not exhibit acute toxicity at concentrations below 128 μM when tested on human lung fibroblast cell lines (MRC-5). This suggests that this compound may also possess a favorable safety profile.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Di([1,1’-biphenyl]-4-yl)-4-amine | Lacks bromine atom | May have different reactivity due to absence of halogen |
| N,N-Di([1,1’-biphenyl]-4-yl)-3’-chloro-[1,1’-biphenyl]-4-amine | Contains chlorine instead of bromine | Different chemical properties and reactivity compared to the brominated version |
| N,N-Di([1,1’-biphenyl]-4-yl)-3’-iodo-[1,1’-biphenyl]-4-amine | Contains iodine | May exhibit unique reactivity due to larger halogen size |
This table highlights how variations in halogen substitution can influence biological activity and reactivity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various biphenyl derivatives. For example:
- Synthesis and Evaluation : A study published in RSC Advances explored the synthesis of biphenyl derivatives and their evaluation against Mtb. The most active compounds displayed IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of these compounds to target enzymes involved in bacterial metabolism. These studies provide insights into how structural modifications can enhance or diminish biological activity .
Q & A
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters:
- Catalyst/Base Ratio : Vary Pd catalyst (0.5–2 mol%) and base (K₃PO₄ vs. Cs₂CO₃).
- Solvent Screening : Test toluene, dioxane, or THF for improved solubility.
- Microwave-Assisted Synthesis : Reduce reaction time while maintaining yields (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
